molecular formula C16H19N5O3S B2718314 6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1013783-60-2

6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2718314
CAS RN: 1013783-60-2
M. Wt: 361.42
InChI Key: NOUUYFKLCQYTCS-UHFFFAOYSA-N
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Description

The compound “6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, indicating their potential as anticancer and anti-5-lipoxygenase agents, suggesting a possible application in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antimicrobial and Antimycobacterial Activities

  • Research on new pyridothienopyrimidines and related compounds highlighted their synthesis and in vitro testing for antimicrobial activities, presenting them as potential candidates for combating microbial infections (Abdel-rahman et al., 2002).
  • Another study focused on the synthesis and prognosis of anti-inflammatory activity of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, which includes a modified method for obtaining derivatives with potential anti-inflammatory effects (Chiriapkin et al., 2021).

Synthesis and Chemical Characterization

  • The synthesis and chemical characterization of diheteroaryl thienothiophene derivatives were detailed, providing insights into novel compounds that could be further explored for various biological activities (Mabkhot et al., 2011).

Molecular Docking and In Vitro Screening

  • A study demonstrated the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, highlighting their antimicrobial and antioxidant activity, and suggesting their potential in drug development (Flefel et al., 2018).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activity. Pyrazole derivatives are of interest in various fields including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

6-acetyl-2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-8-6-11(20(3)19-8)15(24)18-16-13(14(17)23)10-4-5-21(9(2)22)7-12(10)25-16/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUUYFKLCQYTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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